molecular formula C41H62N6O9S B1606899 Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) CAS No. 131766-24-0

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)

Cat. No. B1606899
M. Wt: 815 g/mol
InChI Key: DXMLPUPIEUVWKS-GQAKXHIGSA-N
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Description

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl), commonly known as TCGP, is a synthetic peptide that is widely used in scientific research. This peptide has a unique chemical structure that makes it an ideal tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of TCGP is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to changes in their activity and function. TCGP may also act as a modulator of cellular signaling pathways.

Biochemical And Physiological Effects

TCGP has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes and proteins involved in various metabolic pathways. TCGP has also been shown to have anti-inflammatory properties and can modulate the immune response. Additionally, TCGP can stimulate the release of growth factors and promote cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TCGP in lab experiments is its unique chemical structure, which allows for the study of specific biochemical and physiological processes. TCGP is also stable and can be easily synthesized using the SPPS method. However, one limitation of using TCGP is its high cost, which can limit its use in some experiments.

Future Directions

For the use of TCGP in scientific research include the development of new drugs and therapies and the study of various diseases.

Scientific Research Applications

TCGP is widely used in scientific research as a tool for studying various biochemical and physiological processes. It is commonly used in studies related to protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. TCGP is also used in the development of new drugs and therapies.

properties

IUPAC Name

tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-tert-butylsulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N6O9S/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)56-40(4,5)6)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-57-41(7,8)9)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMLPUPIEUVWKS-GQAKXHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CSC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157196
Record name Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)

CAS RN

131766-24-0
Record name Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131766240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Reactant of Route 2
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Reactant of Route 3
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Reactant of Route 4
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Reactant of Route 5
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Reactant of Route 6
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)

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